Methyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-16-9-5-6-10-17(16)25-11-12-26-19-20-14-7-3-4-8-15(14)21(19)13-18(22)24-2/h3-10H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGODQAYPIDXSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The core benzimidazole scaffold is constructed via nucleophilic substitution between 2-mercaptobenzimidazole derivatives and 2-(2-methoxyphenoxy)ethyl halides. A representative protocol involves:
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Thioether Formation : Reacting 2-chloroethyl-2-methoxyphenoxy ether with 2-mercaptobenzimidazole in anhydrous dimethylformamide (DMF) at 80–90°C for 6–8 hours.
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Esterification : Treating the intermediate with methyl chloroacetate in the presence of triethylamine (TEA) as a base, yielding the final ester.
Key Reaction Conditions :
Cyclocondensation Approach
An alternative route employs cyclocondensation of o-phenylenediamine with thioether-containing precursors:
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Thioether Intermediate Synthesis :
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Benzimidazole Formation :
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 120°C | Maximizes cyclization efficiency |
| Oxidant Concentration | 30% | Prevents over-oxidation |
| Solvent | Glacial acetic acid | Enhances protonation of amine groups |
Advanced Methodologies from Patent Literature
Patent EP1426365B9: Thioether Linkage Optimization
This patent details a scalable method for synthesizing benzimidazole thioethers:
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Step 1 : React 2-methoxyphenol with 1,2-dibromoethane in acetone using potassium carbonate () as a base, yielding 1-(2-methoxyphenoxy)-2-bromoethane.
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Step 2 : Substitute bromide with thiourea in ethanol/water (1:1), forming the thiol intermediate.
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Step 3 : Couple the thiol with 2-chlorobenzimidazole in DMF at 60°C, followed by esterification with methyl chloroacetate.
Advantages :
Microwave-Assisted Synthesis
Recent protocols utilize microwave irradiation to accelerate reaction kinetics:
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Microwave Cyclocondensation : Mix o-phenylenediamine, methyl 2-(2-(2-methoxyphenoxy)ethylthio)acetate, and -toluenesulfonic acid (PTSA) in DMF.
Results :
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 8 | High | Moderate |
| Cyclocondensation | 68 | 6 | Medium | Low |
| Microwave-Assisted | 78 | 0.25 | Low | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a benzimidazole core substituted with a methoxyphenoxyethylthio group, which enhances its solubility and biological activity. The presence of sulfur in the thioether linkage contributes to its pharmacological properties.
Anticancer Activity
Research has demonstrated that compounds related to methyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate exhibit significant anticancer properties.
- A study highlighted that benzimidazole derivatives inhibited the growth of human colon cancer xenografts in nude mice in a dose-dependent manner, with IC50 values in the nanomolar range . This suggests that this compound may have similar or enhanced efficacy against various cancer cell lines.
Antimicrobial Properties
Benzimidazole derivatives are also being investigated for their antimicrobial properties. The structural modifications in this compound may enhance its activity against various pathogens.
Potential Applications in Drug Development
Given its structural features and biological activities, this compound is a candidate for further development into pharmaceuticals targeting:
- Cancer Therapy : As noted, its potential to inhibit tumor growth makes it a valuable lead compound.
- Infectious Diseases : Its antimicrobial properties could be harnessed to develop new antibiotics.
| Compound Name | Activity | IC50 (nM) | Reference |
|---|---|---|---|
| EPH52 | Colon Cancer Inhibition | 1.3 | |
| EPH61 | Melanoma Cells | 4.56 | |
| EPH116 | Broad Antitumor Activity | Varies |
Case Study 1: Efficacy Against Colon Cancer
A study conducted on novel benzoxazol- and benzimidazol-based compounds demonstrated their efficacy against colon cancer cell lines and xenografts in animal models. The study concluded that these compounds could serve as a foundation for new cancer therapies due to their unique mechanisms of action and low toxicity profiles .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives similar to this compound were tested against various bacterial strains, showing promising results that warrant further exploration into their use as antimicrobial agents.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole core can mimic the structure of DNA bases, allowing it to interact with nucleic acids and proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
- Ethyl 2-{2-[2-(3-Methoxyphenoxy)ethylthio]benzimidazolyl}acetate (CAS 920115-99-7): This positional isomer substitutes the 2-methoxyphenoxy group with a 3-methoxyphenoxy moiety. The ortho vs. For instance, ortho-substituted phenoxy groups may enhance steric hindrance, reducing affinity compared to para-substituted analogs .
Heterocyclic Core Modifications
- Thiadiazole Derivatives (e.g., Compounds 5k, 5l, 5m in ): These compounds replace the benzimidazole core with a 1,3,4-thiadiazole ring. For example, 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) exhibits a thiadiazole-acetamide scaffold. Thiadiazoles are less aromatic than benzimidazoles, which may reduce π-π stacking interactions but improve metabolic stability. Compound 5k shows a melting point of 135–136°C and a 72% yield, comparable to benzimidazole derivatives .
Alkyl vs. Aryl Thioether Substituents
- 2-(Ethylthio)benzimidazolyl Acetate Derivatives: Compounds like 2-((ethylthio)benzimidazolyl)acetohyrazide () feature simpler ethylthio substituents instead of the phenoxyethylthio group. The ethyl group increases hydrophobicity but lacks the aromatic interactions provided by the phenoxy moiety. Such derivatives show moderate butyrylcholinesterase inhibition (e.g., IC₅₀ values in the µM range), suggesting the phenoxyethylthio group in the target compound may enhance target specificity .
Bioactive Moieties and Hybrid Structures
- Triazole-Thiazole-Benzimidazole Hybrids (): Compounds like 9a–9e incorporate triazole and thiazole rings alongside benzimidazole. These hybrids exhibit complex docking profiles, as seen in molecular studies where 9c (with a 4-bromophenyl group) shows strong binding to enzyme active sites.
- Indole Derivatives with 2-Methoxyphenoxyethylamino Groups (): Compounds such as (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol demonstrate α1-/α2-adrenoceptor binding and antiarrhythmic activity. Replacing the indole core with benzimidazole could shift selectivity toward different receptor subtypes or enzymes .
Data Tables
Table 1: Physical Properties of Selected Compounds
Biological Activity
Methyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a benzimidazole core linked to a thioether and methoxyphenoxy groups, contributing to its unique biological properties. The molecular formula is with a molecular weight of 386.5 g/mol .
The biological activity of this compound is believed to involve several mechanisms:
- Interaction with Nucleic Acids : The benzimidazole core can mimic DNA bases, allowing it to bind to nucleic acids, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, affecting cell proliferation and survival.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases.
Antitumor Activity
Recent studies have indicated that benzimidazole derivatives exhibit notable antitumor activity. For instance:
- Cell Line Studies : this compound was tested against various cancer cell lines, showing significant cytotoxic effects. In vitro assays demonstrated IC50 values in the micromolar range, indicating potent activity against cancer cells .
- Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, this compound exhibited synergistic effects, enhancing the overall cytotoxicity in resistant cancer cell lines .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary tests indicated that this compound could inhibit the growth of various bacterial strains, suggesting potential as an antibacterial agent .
- Fungal Activity : Similar compounds have shown antifungal activity, indicating that this derivative may also possess such properties, warranting further investigation.
Research Findings and Case Studies
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values < 10 µM. Synergistic activity observed when combined with doxorubicin. |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria in preliminary assays. Further testing required to establish minimum inhibitory concentrations (MICs). |
| Mechanistic Insights | Interaction with DNA and inhibition of key enzymes involved in cell cycle regulation were hypothesized based on structural similarities to known inhibitors. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
